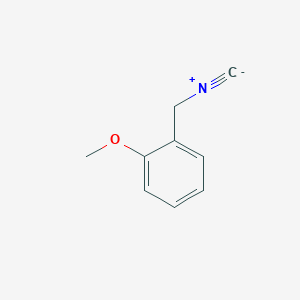

2-Methoxybenzylisocyanide

描述

Structure

3D Structure

属性

IUPAC Name |

1-(isocyanomethyl)-2-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-10-7-8-5-3-4-6-9(8)11-2/h3-6H,7H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFTVQFJYCRFKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C[N+]#[C-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501293615 | |

| Record name | 1-(Isocyanomethyl)-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501293615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

602261-92-7 | |

| Record name | 1-(Isocyanomethyl)-2-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=602261-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Isocyanomethyl)-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501293615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methoxybenzylisocyanide

Established Synthetic Pathways for 2-Methoxybenzylisocyanide Precursors

The synthesis of this compound conventionally begins with its corresponding primary amine, 2-methoxybenzylamine (B130920). This amine is first converted into an N-formamide intermediate, which is then dehydrated to yield the final isocyanide product.

The direct precursor for the isocyanide functional group is typically an N-formamide. The journey to this compound, therefore, commences with the synthesis and formylation of 2-methoxybenzylamine.

2-Methoxybenzylamine is a commercially available colorless to pale yellow liquid. guidechem.com It is synthesized industrially and does not occur in significant natural quantities. guidechem.com A common laboratory and industrial method for its preparation is the reductive amination of 2-methoxybenzaldehyde. This process involves reacting the aldehyde with ammonia (B1221849) in the presence of a reducing agent, often through catalytic hydrogenation, to form the primary amine.

Once 2-methoxybenzylamine is obtained, it undergoes formylation to produce N-(2-methoxybenzyl)formamide. This is a crucial step as the formamide (B127407) is the substrate for the subsequent dehydration reaction. The formylation can be achieved by reacting the amine with various formylating agents, such as formic acid or ethyl formate. This two-step sequence—formation of the amine followed by its formylation—is a foundational pathway for accessing the necessary precursor for a wide range of isocyanides. researchgate.net

The conversion of N-(2-methoxybenzyl)formamide to this compound is accomplished through a dehydration reaction. This step involves the removal of a water molecule from the formamide group. A variety of dehydrating agents have been established for this purpose, with the most common being phosphorus oxychloride (POCl₃). nih.gov

The classical method, often referred to as the Ugi procedure, employs POCl₃ in the presence of a tertiary amine base, such as triethylamine (B128534) (TEA) or pyridine (B92270), in an inert solvent like dichloromethane (B109758) (DCM). researchgate.netrsc.org The base is essential to neutralize the hydrochloric acid generated during the reaction. Other potent dehydrating agents, including phosgene (B1210022), diphosgene, and triphosgene, are also effective but are highly toxic and require specialized handling. researchgate.netnih.gov Toluenesulfonyl chloride (TsCl) in the presence of pyridine is another well-established reagent for this transformation. nih.gov These methods, while effective, often involve hazardous reagents and generate significant chemical waste.

| Dehydrating Agent | Common Base(s) | Typical Solvent(s) | Key Characteristics |

| Phosphorus Oxychloride (POCl₃) | Triethylamine, Pyridine | Dichloromethane (DCM) | Widely used, effective for many substrates, exothermic. rsc.org |

| Phosgene / Diphosgene | Tertiary Amines | Inert Solvents | Highly effective but extremely toxic. nih.gov |

| Toluenesulfonyl Chloride (TsCl) | Pyridine | Dichloromethane (DCM) | Effective reagent, less hazardous than phosgene. nih.gov |

| Triphenylphosphine (PPh₃) / Iodine | Triethylamine | Dichloromethane (DCM) | Milder conditions, good for aromatic formamides. rsc.org |

Novel and Sustainable Approaches to this compound Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly and sustainable methods for isocyanide synthesis. These approaches aim to reduce waste, avoid hazardous materials, and improve energy efficiency.

Modern synthetic protocols seek to replace toxic reagents and volatile organic solvents with safer and more sustainable alternatives. For the dehydration of formamides, several greener strategies have emerged.

One significant advancement is the use of p-toluenesulfonyl chloride (p-TsCl) as a dehydrating agent. Compared to POCl₃ and phosgene derivatives, p-TsCl is less toxic, cheaper, and the reaction protocol is often simpler. rsc.orgsemanticscholar.org Studies have shown that this method can achieve high yields (up to 98%) and results in a significantly reduced environmental factor (E-factor), indicating less waste generation. rsc.orgsemanticscholar.org

Perhaps one of the most innovative green methods is the dehydration of N-formamides in water using micellar conditions. This technique uses a surfactant to create micelles in water, allowing the reaction to proceed without an organic solvent. rsc.org This protocol replaces the POCl₃/TEA system with the less hazardous combination of p-toluenesulfonyl chloride and sodium hydrogen carbonate. rsc.org This in-water synthesis represents a significant step forward in creating a truly sustainable and safe process for generating isocyanides. rsc.org

| Method | Reagents | Solvent | Key "Green" Advantages |

| p-TsCl Dehydration | p-Toluenesulfonyl chloride, Pyridine | Dichloromethane, Dimethyl carbonate | Less toxic reagent, reduced waste (low E-factor), simplified work-up. rsc.orgsemanticscholar.org |

| Solvent-Free POCl₃ | Phosphorus oxychloride | Triethylamine (as solvent and base) | Eliminates volatile organic solvents, rapid reaction times, minimal waste. nih.govnih.gov |

| Micellar Catalysis | p-Toluenesulfonyl chloride, Sodium hydrogen carbonate | Water | Avoids organic solvents and hazardous reagents; highly sustainable and safe. rsc.org |

Reactivity and Mechanistic Investigations of 2 Methoxybenzylisocyanide

2-Methoxybenzylisocyanide in Multicomponent Reactions (MCRs)

This compound is a versatile reagent in multicomponent reactions (MCRs), which are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis. These reactions are highly valued in organic and medicinal chemistry for their efficiency in generating complex molecules with diverse structures. The following sections detail the reactivity and application of this compound in two significant MCRs: the Ugi four-component reaction and the Groebke-Blackburn-Bienaymé reaction.

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide derivative. This reaction is renowned for its high atom economy and its ability to rapidly generate peptide-like structures.

The efficiency of the Ugi reaction using benzylisocyanide derivatives is influenced by the nature of the other reactants. While specific systematic studies detailing a broad substrate scope with this compound are not extensively documented in the provided sources, the reactivity of closely related benzylisocyanides provides valuable insights. For instance, in a model Ugi reaction, changing the isocyanide component from other alkyl or aryl isocyanides to benzyl (B1604629) isocyanide has been shown to proceed with good yields, suggesting that benzylisocyanides like the 2-methoxy derivative are generally effective substrates. The reaction tolerates a wide variety of functional groups on the other components, which has led to its widespread use in the synthesis of diverse molecular libraries. The U-4CR is a crucial step in the production of numerous natural products and biologically active molecules. nih.govnih.govmdpi.comresearchgate.net

The following table illustrates the yields of an Ugi reaction with various isocyanides, demonstrating the general efficiency of benzylisocyanides in this transformation.

| Isocyanide Component | Aldehyde | Amine | Carboxylic Acid | Yield (%) |

|---|---|---|---|---|

| p-Methoxybenzyl isocyanide | Benzaldehyde | p-Methoxybenzylamine | Phenylacetic acid | Data Not Available |

| Benzyl isocyanide | Benzaldehyde | p-Methoxybenzylamine | Phenylacetic acid | 79 |

| Cyclohexyl isocyanide | Benzaldehyde | p-Methoxybenzylamine | Phenylacetic acid | 62 |

| 2,4-Dimethoxybenzyl isocyanide | Benzaldehyde | p-Methoxybenzylamine | Phenylacetic acid | 62 |

A green and efficient synthetic protocol has been developed that combines the selective enzymatic oxidation of an alcohol to an aldehyde with a subsequent Ugi reaction in a one-pot tandem process. rsc.org This chemoenzymatic strategy avoids the use of heavy metal catalysts and organic solvents, aligning with the principles of green chemistry. rsc.org

In a model system, the laccase-catalyzed oxidation of benzyl alcohol to benzaldehyde is performed in a micellar system. Following the oxidation, the other Ugi components, including p-methoxybenzylamine, phenylacetic acid, and p-methoxybenzyl isocyanide (a close analogue of this compound), are added to the reaction mixture. This tandem approach has proven effective, although it sometimes results in slightly lower yields compared to the classical Ugi reaction starting with the pre-formed aldehyde. This yield difference can be attributed to the partial oxidation of the amine component (e.g., p-methoxybenzylamine to p-anisaldehyde) by the laccase system, which reduces the concentration of the amine available for the Ugi reaction. researchgate.net Despite this, the products are typically obtained with high purity, which is a significant advantage for applications in medicinal chemistry. rsc.orgresearchgate.net

The reaction medium significantly impacts the efficiency of the Ugi reaction. While polar protic solvents like methanol (B129727) are standard, research has explored more sustainable and effective alternatives. illinois.edu

Aqueous and Micellar Systems: The Ugi reaction can be successfully performed in aqueous media, often enhanced by the presence of surfactants that form micelles or vesicles. Surfactants such as didodecyldimethylammonium bromide (DDAB), Triton X-100, Tween 80, and TPGS-750-M have been shown to have a beneficial effect on the reaction efficiency compared to conducting the reaction in distilled water alone. Cationic DDAB vesicles and non-ionic Triton X-100 micelles have been particularly effective. In many cases, DDAB provides higher reaction yields than Triton X-100. These aqueous surfactant systems offer a greener alternative to traditional organic solvents.

Ionic Liquids: Protic ionic liquids have emerged as effective solvents for the Ugi reaction. Good to excellent yields of α-phenylacetamido amides have been obtained using ethylammonium nitrate (EAN) and propylammonium nitrate (PAN) as the reaction medium. nih.govrug.nl These reactions can be further accelerated using microwave irradiation. nih.govrug.nl In contrast, other ionic liquids such as [BMIM][PF6] and ethanolammonium nitrate (ETAN) were found to be ineffective for this transformation. nih.govrug.nl The use of protic ionic liquids provides a viable alternative to conventional solvents, often with the benefit of improved yields and reaction rates. nih.govrug.nl

The Groebke-Blackburn-Bienaymé reaction (GBBR) is a three-component reaction between an aldehyde, an isocyanide, and a 2-aminoazine (such as 2-aminopyridine) to produce 3-amino-substituted imidazo[1,2-a]-azines. This reaction is a powerful tool for the synthesis of heterocyclic compounds that are common scaffolds in medicinal chemistry. nih.govresearchgate.net

The GBBR is typically catalyzed by either Brønsted or Lewis acids to activate the intermediate Schiff base, which is formed from the aldehyde and the aminoazine, towards nucleophilic attack by the isocyanide. nih.gov

Reaction Conditions:

Solvents: A range of solvents can be used, with polar protic solvents like methanol and ethanol being common choices. beilstein-journals.orgnih.gov Toluene has also been employed, particularly when aiming to suppress side reactions. nih.gov In line with green chemistry principles, solvent-free conditions have also been successfully developed. rsc.org

Temperature: The reaction can be conducted at room temperature, but heating, including the use of microwave irradiation, is often employed to accelerate the reaction and improve yields. nih.govnih.gov

Catalyst Effects:

Lewis Acids: Scandium(III) triflate (Sc(OTf)₃) is one of the most widely used and effective Lewis acid catalysts for the GBBR. nih.govnih.gov Other metal triflates, including those of Ytterbium (Yb), Indium (In), Bismuth (Bi), Lanthanum (La), and Gadolinium (Gd), have also been shown to be effective. nih.govscielo.br Boron trifluoride etherate (BF₃·OEt₂) is another potent Lewis acid catalyst for this transformation. organic-chemistry.org

Brønsted Acids: A variety of Brønsted acids catalyze the GBBR. Perchloric acid, p-toluenesulfonic acid, and acetic acid were among the first catalysts used in the development of this reaction. nih.govbeilstein-journals.orgnih.gov Trifluoroacetic acid (TFA) is also a commonly used and effective catalyst. beilstein-journals.org

Other Catalysts: More recently, heterogeneous catalysts like Montmorillonite K-10 clay have been used, often under solvent-free conditions. nih.gov Lipases have also been employed as biocatalysts, representing a greener approach to the GBBR. nih.gov

While the general conditions and catalysts for the GBBR are well-established for various isocyanides, specific studies detailing the use of this compound were not found in the provided search results. However, the reaction is known to tolerate a range of functional groups on the isocyanide component, including benzyl groups. nih.gov

Groebke-Blackburn-Bienaymé Reaction (GBBR)

Solvent- and Catalyst-Free Protocols

The development of solvent- and catalyst-free reaction protocols is a significant goal in green chemistry, aiming to reduce environmental impact and improve economic efficiency. researchgate.netntu.edu.sgrsc.org In the context of isocyanide chemistry, these conditions often involve leveraging the inherent reactivity of the isocyanide functional group, sometimes assisted by microwave irradiation to provide the necessary activation energy. researchgate.netresearchgate.net While specific literature detailing solvent- and catalyst-free reactions exclusively for this compound is nascent, the principles can be extrapolated from similar isocyanide-based transformations.

One-pot multicomponent reactions are particularly amenable to these conditions. researchgate.net For instance, the synthesis of various heterocyclic compounds can be achieved by heating a mixture of an isocyanide, an amine, and a carbonyl compound, often without the need for a catalyst. researchgate.net The 2-methoxybenzyl group is electronically neutral and is not expected to interfere with the fundamental reactivity of the isocyanide carbon. Therefore, this compound is a viable substrate for such protocols.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for conducting reactions under solvent-free conditions. researchgate.netresearchgate.net The direct interaction of microwaves with the polar reactants can lead to rapid heating and a significant reduction in reaction times. It is plausible that multicomponent reactions involving this compound could be efficiently conducted under these conditions, leading to high yields of complex products in a short timeframe.

The following table illustrates a hypothetical solvent- and catalyst-free reaction involving this compound based on known reactivity patterns of isocyanides.

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product Type | Hypothetical Yield |

| This compound | Aniline | Acetone | Microwave, 120°C, 15 min | Dihydroquinoxaline derivative | Good to Excellent |

Other Isocyanide-Based Multicomponent Reactions (IMCRs)

Beyond the well-known Ugi and Passerini reactions, this compound is a versatile reactant in a variety of other isocyanide-based multicomponent reactions (IMCRs). nih.govresearchgate.netscilit.com These reactions are highly valued for their ability to generate molecular complexity from simple starting materials in a single synthetic operation. nih.govscilit.com The isocyanide carbon atom in this compound can act as both a nucleophile and an electrophile, enabling its participation in a wide array of transformations. nih.gov

A key intermediate in many IMCRs is the nitrilium ion, which is formed upon the reaction of an imine with the isocyanide. researchgate.net This electrophilic species can be trapped by a variety of external or internal nucleophiles, leading to the formation of diverse heterocyclic scaffolds. When bifunctional reactants are employed, the nitrilium intermediate can undergo an intramolecular nucleophilic attack, providing a facile route to cyclic structures.

For example, the reaction of this compound with an amino-acid-derived imine and a carboxylic acid can lead to the formation of complex peptide-like molecules. The steric and electronic properties of the 2-methoxybenzyl group can influence the stereochemical outcome of these reactions, although this is an area that requires further investigation.

The following table provides examples of other IMCRs where this compound could be a potential substrate, based on established isocyanide chemistry.

| Reaction Name | Key Reactants | Resulting Scaffold |

| Groebke-Blackburn-Bienaymé Reaction | Aldehyde, Amine, Isocyanide | Imidazo[1,2-a]pyridines |

| van Leusen Reaction | Aldehyde, Amine, TosMIC | Oxazoles |

| Orru Reaction | Aldehyde, Amine, Isocyanide, Carboxylic Acid | Diketopiperazines |

Cycloaddition Reactions Involving this compound

Transition Metal-Mediated [2+2+2] Cycloadditions

Transition metal-catalyzed [2+2+2] cycloaddition reactions are a powerful and atom-economical method for the synthesis of substituted benzene (B151609) rings and other cyclic systems. nih.govrsc.orguwindsor.ca This reaction typically involves the cyclotrimerization of three unsaturated components, such as alkynes or a combination of alkynes and alkenes. nih.gov Isocyanides, with their carbon-nitrogen triple bond character, can also participate in these transformations, serving as a one-atom synthon.

While specific examples involving this compound are not extensively documented, the general mechanism suggests its compatibility. In a typical catalytic cycle, a low-valent transition metal, such as cobalt or nickel, oxidatively couples with two alkyne units to form a metallacyclopentadiene intermediate. uwindsor.cawilliams.edu Subsequent insertion of the isocyanide into a metal-carbon bond, followed by reductive elimination, would yield a highly substituted pyridine (B92270) derivative. The 2-methoxybenzyl group would remain as a substituent on the nitrogen atom of the newly formed pyridine ring.

The regioselectivity of the cycloaddition can be influenced by the electronic and steric nature of the substituents on the reacting partners. The 2-methoxy substituent on the benzyl group of this compound is unlikely to exert a strong electronic influence on the isocyanide carbon itself, but its steric bulk could play a role in directing the approach of the other components.

Below is a representative scheme for a transition metal-mediated [2+2+2] cycloaddition involving an isocyanide.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | 2 molecules of Phenylacetylene | Co₂(CO)₈ | Substituted Pyridine |

[3+2] Cycloaddition Strategies

[3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions, are a cornerstone of heterocyclic chemistry, providing a convergent route to five-membered rings. uchicago.edunih.govsci-rad.comlibretexts.org In these reactions, a 1,3-dipole reacts with a dipolarophile to form a cyclic adduct. Isocyanides can act as dipolarophiles in these reactions, reacting with a variety of 1,3-dipoles such as azides, nitrile oxides, and nitrones. sci-rad.com

The participation of this compound as a one-atom component in [3+2] cycloadditions would lead to the formation of various five-membered heterocycles. For example, the reaction with an azide would yield a tetrazole, while reaction with a nitrile oxide would produce an oxadiazole. The reaction is believed to proceed through a concerted mechanism, although stepwise pathways are also possible depending on the nature of the reactants. nih.gov

The electronic nature of the 2-methoxybenzyl group is not expected to significantly alter the dipolarophilic character of the isocyanide. However, as with other reactions, the steric hindrance of this group may influence the rate and stereoselectivity of the cycloaddition.

The following table summarizes potential [3+2] cycloaddition reactions of this compound.

| 1,3-Dipole | Dipolarophile | Product Heterocycle |

| Phenyl Azide | This compound | Tetrazole |

| Benzonitrile Oxide | This compound | Oxadiazole |

| C-Phenyl-N-methylnitrone | This compound | Oxadiazoline |

Nucleophilic Pathways of this compound

Sₙ2 Cyclization Reactions

The isocyanide functional group can act as a potent nucleophile in Sₙ2 reactions, attacking electrophilic carbon centers to form a nitrilium ion intermediate. nih.gov This reactivity can be harnessed in intramolecular reactions to construct cyclic structures. In the case of a molecule containing both a this compound moiety and a suitable leaving group, an intramolecular Sₙ2 reaction can lead to cyclization. youtube.com

The mechanism involves the nucleophilic attack of the isocyanide carbon on the electrophilic carbon bearing the leaving group in a backside fashion, leading to inversion of configuration at the electrophilic center if it is chiral. masterorganicchemistry.comyoutube.com The initially formed cyclic nitrilium ion is then typically quenched with water or another nucleophile to afford a stable cyclic amide or related structure. nih.gov

The success of such an Sₙ2 cyclization is dependent on several factors, including the length of the tether connecting the isocyanide and the leaving group, which influences the ring size of the product. The nature of the leaving group is also critical, with good leaving groups such as tosylates, mesylates, and halides favoring the reaction. The 2-methoxybenzyl group serves as a substituent on the nitrogen atom and its electronic and steric properties can modulate the nucleophilicity of the isocyanide.

A hypothetical Sₙ2 cyclization reaction is depicted in the table below.

| Substrate | Conditions | Intermediate | Final Product |

| 1-(2-isocyanomethyl-3-methoxyphenyl)ethyl 4-methylbenzenesulfonate | Base, H₂O | Cyclic Nitrilium Ion | Cyclic Amide |

Nucleophilic Addition Reactions

The isocyanide functional group is characterized by a carbon atom with a lone pair of electrons and a formal positive charge, making it susceptible to nucleophilic attack at the carbon atom. This compound, as an aromatic isocyanide, readily participates in a variety of nucleophilic addition reactions. These reactions are fundamental to the construction of complex organic molecules and are a cornerstone of isocyanide chemistry.

A significant class of nucleophilic additions involving isocyanides are multicomponent reactions (MCRs), such as the Passerini and Ugi reactions. The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy carboxamide rsc.org. In the context of this compound, this reaction would proceed by the initial protonation of the carbonyl oxygen by the carboxylic acid, followed by nucleophilic attack of the isocyanide carbon on the activated carbonyl carbon. Subsequent intramolecular acyl transfer results in the final product. The reaction is typically performed in aprotic solvents and is known for its high atom economy rsc.org.

The Ugi reaction is a four-component condensation between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide, resulting in the formation of a bis-amide nih.gov. The mechanism is believed to commence with the formation of an imine from the aldehyde/ketone and the amine. The isocyanide then adds to the protonated imine, forming a nitrilium ion intermediate. This intermediate is subsequently trapped by the carboxylate anion, followed by an intramolecular Mumm rearrangement to furnish the stable α-acylamino amide product nih.gov. This compound is an effective isocyanide component in such reactions, contributing to the formation of diverse peptide-like scaffolds.

These nucleophilic addition reactions are pivotal in the synthesis of heterocyclic compounds. By choosing appropriate bifunctional starting materials, the initially formed Passerini or Ugi adducts can undergo subsequent intramolecular reactions to yield a wide array of heterocycles. The versatility of this compound in these transformations allows for the generation of complex molecular architectures from simple starting materials in a single synthetic operation.

Organometallic Transformations and Potential Ligand Applications

Coordination to Transition Metals

Isocyanides are versatile ligands in organometallic chemistry, capable of coordinating to a wide range of transition metals in various oxidation states. This compound, with its terminal carbon atom possessing both σ-donating and π-accepting properties, can form stable complexes with transition metals. The σ-donation occurs from the lone pair of the isocyanide carbon to a vacant metal d-orbital, while the π-acceptance involves the back-donation of electron density from a filled metal d-orbital to the vacant π* orbitals of the C≡N bond.

The nature of the metal-isocyanide bond can be fine-tuned by the electronic properties of the isocyanide ligand. The presence of the electron-donating methoxy (B1213986) group on the benzyl ring of this compound enhances the electron density on the isocyanide carbon, making it a stronger σ-donor compared to unsubstituted benzyl isocyanide. This increased σ-donating ability can lead to stronger metal-ligand bonds and influence the reactivity of the resulting metal complex.

The steric bulk of the 2-methoxybenzyl group also plays a crucial role in the coordination chemistry of this ligand. The substituent at the ortho position can influence the coordination number and geometry of the resulting metal complex, potentially leading to the formation of complexes with specific stereochemical arrangements. This steric influence can be exploited in the design of catalysts where the ligand framework controls the access of substrates to the metal center.

Catalytic Roles of this compound and Its Metal Complexes

While specific catalytic applications of this compound and its metal complexes are not extensively documented in dedicated studies, the known reactivity of isocyanide-metal complexes suggests a range of potential catalytic roles. Metal complexes containing isocyanide ligands are known to be active catalysts in various organic transformations, including hydrogenation, hydroformylation, and C-C coupling reactions.

The electronic and steric properties of this compound make it an interesting candidate for ligand design in catalysis. The electron-rich nature of the ligand can enhance the catalytic activity of the metal center by increasing its electron density, which can be beneficial in oxidative addition steps of catalytic cycles. Conversely, the π-accepting ability of the isocyanide can stabilize low-valent metal centers, which are often key intermediates in catalytic processes.

Furthermore, the potential for this compound to act as a "convertible" isocyanide offers intriguing possibilities in catalysis. In such a scenario, the isocyanide would not only function as a ligand to stabilize the metal catalyst but could also be incorporated into the product of the catalytic reaction. This dual role could enable the development of novel and efficient catalytic methodologies for the synthesis of complex organic molecules. The design and synthesis of well-defined metal complexes of this compound are a promising avenue for the exploration of new catalytic systems with unique reactivity and selectivity.

Detailed Mechanistic Elucidation

Computational Studies (e.g., Density Functional Theory (DFT) approaches)

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the mechanisms of complex organic and organometallic reactions. In the case of reactions involving this compound, DFT calculations can provide valuable insights into the reaction pathways, transition state structures, and the factors controlling reactivity and selectivity.

For the nucleophilic addition reactions of this compound, such as the Passerini and Ugi reactions, DFT studies can be employed to model the potential energy surfaces of the reactions. This allows for the identification of the lowest energy pathways and the characterization of key intermediates and transition states. For instance, DFT calculations could help to distinguish between a concerted or stepwise mechanism for the Passerini reaction by comparing the activation energies of the respective transition states.

Experimental Kinetic and Stereochemical Investigations

Experimental studies are crucial for validating the mechanistic hypotheses derived from computational work and for providing a comprehensive understanding of the reactivity of this compound. Kinetic investigations can determine the rate laws of its reactions, providing information about the molecularity of the rate-determining step and the influence of reactant concentrations on the reaction rate. For example, monitoring the rate of a Passerini reaction involving this compound as a function of the concentrations of the isocyanide, aldehyde, and carboxylic acid can help to establish the reaction order with respect to each component.

Stereochemical investigations are particularly important for understanding reactions that create new stereocenters. In the context of nucleophilic additions to prochiral carbonyl compounds, the use of chiral auxiliaries or catalysts can lead to the formation of enantioenriched products. The stereochemical outcome of such reactions involving this compound can be determined using techniques such as chiral chromatography and NMR spectroscopy with chiral solvating agents. These studies provide critical information about the facial selectivity of the nucleophilic attack and the geometry of the transition state.

By combining the results from computational studies with experimental kinetic and stereochemical data, a detailed and robust mechanistic picture of the reactions of this compound can be constructed. This comprehensive understanding is essential for the rational design of new synthetic methodologies and catalytic systems based on this versatile isocyanide.

Applications in Advanced Organic Synthesis

Synthesis of Complex Heterocyclic Scaffolds

Multicomponent reactions, which involve the combination of three or more starting materials in a single synthetic operation, are powerful tools for building complex molecules. Isocyanides, such as 2-methoxybenzylisocyanide, are key components in many of these reactions, including the Groebke–Blackburn–Bienaymé reaction (GBBR), which is instrumental in synthesizing fused imidazole (B134444) systems.

Oxygen-Containing Heterocycles (e.g., Pyrones)

The synthesis of oxygen-containing heterocycles, such as pyrones, can also be facilitated by isocyanide-based multicomponent reactions. The Passerini reaction, which involves the reaction of a carboxylic acid, a carbonyl compound, and an isocyanide, yields an α-acyloxy carboxamide. wikipedia.org This product can serve as a versatile intermediate for the construction of various oxygen heterocycles. For the synthesis of pyrones, a strategy could involve the use of a dicarbonyl compound or a keto-acid in a Passerini reaction with this compound. The resulting adduct, containing the 2-methoxybenzylamide moiety, could then undergo an intramolecular cyclization, such as an aldol (B89426) condensation or a Dieckmann condensation, to form the pyrone ring. The specific reaction conditions and the nature of the other reactants would determine the final substitution pattern on the pyrone core.

| Reactants for Potential Pyrone Synthesis | Reaction Type | Intermediate | Potential Product |

| Keto-acid, Aldehyde, this compound | Passerini Reaction | α-Acyloxy carboxamide | Substituted Pyrone |

| Dicarbonyl compound, Carboxylic acid, this compound | Passerini Reaction | α-Acyloxy carboxamide | Substituted Pyrone |

Sulfur-Containing Heterocycles (e.g., Thiadiazoles, Thiazoles)

The construction of sulfur-containing heterocycles like thiadiazoles and thiazoles can be achieved through various synthetic routes, including those that employ isocyanides. For instance, the Ugi reaction can be adapted to synthesize thiazoles. beilstein-journals.org This often involves a post-cyclization of the initial Ugi product. A plausible strategy for the synthesis of thiazoles using this compound would involve a Ugi reaction with a thioacid as the acidic component. The resulting α-acylamino thioamide could then undergo an intramolecular cyclization, such as a Hantzsch-type reaction with an α-haloketone, to furnish the thiazole (B1198619) ring.

Similarly, the synthesis of thiadiazoles can be envisioned through multicomponent reactions. While direct, one-pot syntheses of thiadiazoles using isocyanides in a multicomponent fashion are less common, the versatile functionality of the Ugi and Passerini products derived from this compound allows for their conversion into thiadiazole precursors. For example, the amide functionality in the Ugi adduct can be transformed into a thioamide, which can then be cyclized with appropriate reagents to form the thiadiazole ring.

Construction of Peptidomimetics and Pseudo-peptides

Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability and oral bioavailability. nih.gov Isocyanide-based multicomponent reactions, particularly the Ugi reaction, are powerful tools for the synthesis of peptidomimetics and pseudo-peptides. nih.govnih.gov The Ugi four-component reaction (U-4CR) allows for the rapid assembly of peptide-like structures from an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. nih.gov

This compound can be readily employed as the isocyanide component in the Ugi reaction to introduce a 2-methoxybenzylamide group into the peptide backbone. This modification can significantly impact the conformational preferences and biological activity of the resulting peptidomimetic. The ability to vary the other three components in the Ugi reaction allows for the generation of large libraries of diverse peptidomimetics. nih.gov

| Ugi Reaction Component | Example |

| Amine | Amino acid esters, primary amines |

| Carbonyl Compound | Aldehydes, Ketones |

| Carboxylic Acid | Protected amino acids, various carboxylic acids |

| Isocyanide | This compound |

Diversity-Oriented Synthesis (DOS) and Chemical Library Generation

Diversity-oriented synthesis (DOS) is a strategy aimed at the efficient generation of structurally diverse small molecules for high-throughput screening and drug discovery. nih.govrsc.orgmskcc.orgcam.ac.uk Multicomponent reactions, with their ability to rapidly generate complexity from simple starting materials, are ideally suited for DOS. beilstein-journals.org

The use of this compound in multicomponent reactions such as the Ugi and Passerini reactions allows for the introduction of a specific structural motif into a library of compounds. By systematically varying the other components in the reaction, a large and diverse chemical library can be constructed around a common scaffold. The 2-methoxybenzyl group can serve as a handle for further functionalization or can be a key pharmacophoric element in the final molecules. The efficiency and high functional group tolerance of these reactions make them amenable to automated synthesis platforms for the rapid generation of compound libraries. mdpi.com

Stereoselective and Regioselective Transformations

Stereoselectivity and regioselectivity are crucial aspects of modern organic synthesis, enabling the precise control over the three-dimensional arrangement of atoms and the position of functional groups in a molecule. Isocyanide-based multicomponent reactions can exhibit both stereoselectivity and regioselectivity, depending on the nature of the substrates and reaction conditions.

In the context of this compound, stereoselective Ugi or Passerini reactions can be achieved by using chiral starting materials, such as chiral amines, aldehydes, or carboxylic acids. The stereocenter(s) in the starting material can influence the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer over the other.

Regioselectivity in multicomponent reactions involving this compound can be observed when one of the starting materials possesses multiple reactive sites. For example, in a Passerini reaction with an unsymmetrical dicarbonyl compound, the isocyanide may selectively react with one carbonyl group over the other, leading to a single major product. nih.gov The electronic and steric properties of the 2-methoxybenzyl group can play a role in directing this selectivity.

Sustainable and Green Chemistry Aspects of 2 Methoxybenzylisocyanide Reactivity

Reaction in Aqueous Media and Micellar Systems

One of the primary tenets of green chemistry is the use of environmentally benign solvents, with water being the most desirable choice due to its availability, non-toxicity, and non-flammability. Isocyanide-based multicomponent reactions, such as the Passerini and Ugi reactions, have been successfully conducted in aqueous media. nih.gov Isocyanides demonstrate stability in aqueous environments at biologically relevant pH levels (pH 4-9), making them suitable for such processes. nih.gov

However, the poor solubility of many organic reactants, including 2-Methoxybenzylisocyanide and its reaction partners, can limit reaction efficiency in pure water. To overcome this, micellar systems are employed. Surfactants added to water above their critical micelle concentration (CMC) form spherical aggregates known as micelles. frontiersin.org These micelles possess a hydrophobic core and a hydrophilic surface, creating a microenvironment that can solubilize nonpolar reactants, effectively increasing their local concentration and accelerating reaction rates. frontiersin.org

This approach offers several green advantages:

Reduced use of volatile organic compounds (VOCs): Water serves as the bulk solvent, minimizing pollution and health hazards.

Enhanced reaction rates: The concentration effect within the micelles can lead to significant rate enhancements compared to reactions in dilute organic solvents. frontiersin.org

Improved selectivity: The unique environment of the micellar core can influence the chemo- and regioselectivity of reactions. frontiersin.org

Table 1: Comparison of Reaction Media for Isocyanide Reactions

| Parameter | Conventional Organic Solvents (e.g., Dichloromethane (B109758), THF) | Aqueous Micellar Systems |

|---|---|---|

| Environmental Impact | High (Volatile, often toxic, disposal issues) | Low (Water is benign, surfactants can be biodegradable) |

| Reactant Solubility | Generally good for organic substrates | Poor for nonpolar substrates in bulk water, but enhanced in micelle core |

| Reaction Rate | Variable, depends on concentration | Often accelerated due to concentration effects |

| Energy Consumption | Often requires heating/refluxing | Can often proceed at lower temperatures |

Application of Ionic Liquids as Reaction Media or Catalysts

Ionic liquids (ILs) are salts with melting points below 100°C, often referred to as "designer solvents" because their properties can be finely tuned by modifying the cation and anion structure. uoh.edu.iq Their negligible vapor pressure, high thermal stability, and potential for recyclability make them attractive green alternatives to traditional volatile organic solvents. researchgate.net

In the context of reactions involving this compound, ILs can serve multiple roles:

As a reaction medium: ILs can effectively dissolve reactants and catalysts, creating a homogenous reaction environment. Their unique polarity and solvating properties can influence reaction pathways and selectivity. uoh.edu.iq

As a catalyst: Task-specific ILs can be designed with acidic or basic functionalities, allowing them to participate directly in the catalytic cycle, eliminating the need for a separate catalyst. berkeley.edu

For catalyst immobilization: ILs can be used to immobilize transition metal catalysts, facilitating easy separation of the catalyst from the product mixture and enabling its reuse over multiple cycles, which is both economically and environmentally beneficial. berkeley.edugoogle.comnih.gov

The use of ILs has been demonstrated for a wide array of transformations, including transition metal-catalyzed reactions and acid-catalyzed processes where isocyanides are common participants. uoh.edu.iq

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has become a cornerstone of green chemistry by offering a highly efficient method of heating. semanticscholar.orgsphinxsai.com Unlike conventional heating where heat is transferred slowly from the outside in, microwave irradiation directly heats the bulk of the reaction mixture through dielectric heating, leading to a rapid and uniform temperature increase. semanticscholar.orgpnrjournal.com

For reactions involving this compound, particularly in the synthesis of heterocyclic compounds, MAOS provides significant advantages: sphinxsai.comijpsjournal.com

Drastic reduction in reaction times: Reactions that take hours under conventional heating can often be completed in minutes. semanticscholar.orgsphinxsai.com

Increased product yields: The rapid heating can minimize the formation of side products, leading to cleaner reactions and higher yields. semanticscholar.org

Solvent-free conditions: In some cases, the high efficiency of microwave heating allows reactions to be run without any solvent, further enhancing the green profile of the synthesis. ijpsjournal.com

Microwave irradiation has been successfully applied to various multicomponent reactions for the synthesis of complex molecules like quinolones, 4H-pyrans, and imidazoles. ijpsjournal.commdpi.com The combination of microwave heating with other green techniques, such as the use of aqueous media or ionic liquids, can lead to synergistic improvements in sustainability. mdpi.combeilstein-journals.org

Table 2: Microwave-Assisted vs. Conventional Synthesis of Heterocycles

| Heterocycle Synthesis | Conventional Method Time | Microwave-Assisted Time | Yield Improvement |

|---|---|---|---|

| Benzimidazole | 2 hours (reflux) | 7 minutes | Significant |

| Quinoxaline | 45 minutes (reflux) | 8 minutes | Significant |

| Tetrahydropyrimidinedione | ~2 hours (reflux) | 12 minutes | Significant |

Data sourced from comparative studies on heterocyclic synthesis. sphinxsai.com

Metal-Free Catalytic Strategies

A major goal of green chemistry is to reduce reliance on heavy metal catalysts, which are often toxic, expensive, and can contaminate final products. Many foundational isocyanide-based multicomponent reactions, including the Passerini and Ugi reactions, are inherently metal-free. researchgate.netnih.gov The mechanism of these reactions relies on the unique reactivity of the isocyanide carbon, which undergoes an α-addition of both a nucleophile and an electrophile, followed by rearrangement to form the final product. nih.govnih.gov

The development of metal-free protocols is a significant step towards more sustainable chemical synthesis. nih.gov Furthermore, the field of organocatalysis, which uses small organic molecules to catalyze reactions, has provided new metal-free pathways for complex transformations that might otherwise require a metal catalyst. nih.gov These strategies are highly atom-economical and avoid the generation of metallic waste, simplifying purification procedures and reducing environmental impact. nih.gov

Chemoenzymatic Approaches

Chemoenzymatic synthesis combines the efficiency of traditional chemical methods with the unparalleled selectivity of biocatalysts (enzymes). This approach leverages enzymes to perform specific transformations under mild, aqueous conditions, offering a highly sustainable route to complex molecules. nih.gov

While the application of enzymes to the full spectrum of isocyanide chemistry is still an emerging area, specific chemoenzymatic methods have been developed. For example, glycosyltransferases have been used in conjunction with isocyanides for the bioorthogonal labeling of biomolecules. nih.gov This strategy involves the chemical synthesis of an isocyanide-containing substrate, which is then selectively attached to a target molecule by an enzyme.

The key advantages of a chemoenzymatic approach include:

High Selectivity: Enzymes can distinguish between similar functional groups and stereocenters, leading to products with high purity.

Mild Reaction Conditions: Enzymatic reactions typically occur in water at or near room temperature and neutral pH, reducing energy consumption and avoiding harsh reagents.

Environmental Compatibility: Enzymes are biodegradable and non-toxic catalysts.

The integration of enzymatic steps into synthetic routes involving this compound or its derivatives holds promise for developing highly efficient and sustainable processes for producing fine chemicals and pharmaceuticals.

Advanced Analytical Techniques in 2 Methoxybenzylisocyanide Research

Spectroscopic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to provide key information about the arrangement of hydrogen atoms. The aromatic protons on the benzene (B151609) ring would appear as a complex multiplet in the range of δ 6.9-7.4 ppm. The benzylic protons (Ar-CH₂-NC) would likely present as a singlet at approximately δ 4.7 ppm. The methoxy (B1213986) group protons (-OCH₃) would also be a sharp singlet, typically appearing around δ 3.8 ppm.

¹³C NMR: The carbon NMR spectrum offers insight into the carbon framework. The isocyanide carbon is a key diagnostic signal and is expected to appear in the range of δ 155-170 ppm. The benzylic carbon (Ar-CH₂-NC) would likely resonate around δ 45-55 ppm. The methoxy carbon (-OCH₃) is anticipated at approximately δ 55-60 ppm. The aromatic carbons would show a series of signals between δ 110-160 ppm, with the carbon bearing the methoxy group appearing at the higher end of this range.

| Predicted NMR Data for 2-Methoxybenzylisocyanide | |

| Nucleus | Predicted Chemical Shift (δ, ppm) |

| ¹H (Ar-H ) | 6.9-7.4 (m) |

| ¹H (Ar-CH₂-NC) | ~4.7 (s) |

| ¹H (-OCH₃) | ~3.8 (s) |

| ¹³C (C -NC) | 155-170 |

| ¹³C (Ar-C H₂-NC) | 45-55 |

| ¹³C (-OC H₃) | 55-60 |

| ¹³C (Ar-C ) | 110-160 |

Infrared (IR) Spectroscopy:

The most characteristic feature in the IR spectrum of an isocyanide is the strong absorption band corresponding to the N≡C stretching vibration. For this compound, this peak is expected to appear in the range of 2150-2110 cm⁻¹. Other significant absorptions would include C-H stretching vibrations of the aromatic ring (around 3000-3100 cm⁻¹) and the CH₂ group (around 2850-2960 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and the C-O stretching of the methoxy group (around 1020-1250 cm⁻¹).

| Predicted IR Absorption Bands for this compound | |

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N≡C Stretch (Isocyanide) | 2150-2110 (Strong) |

| C-H Stretch (Aromatic) | 3000-3100 (Medium) |

| C-H Stretch (Aliphatic) | 2850-2960 (Medium) |

| C=C Stretch (Aromatic) | 1450-1600 (Medium-Strong) |

| C-O Stretch (Methoxy) | 1020-1250 (Strong) |

Mass Spectrometry (MS):

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak [M]⁺ at m/z = 147, corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the isocyanide group (-NC), leading to a fragment at m/z = 121 (the 2-methoxybenzyl cation). This fragment could further lose a methyl group (-CH₃) to give a peak at m/z = 106, or formaldehyde (B43269) (-CH₂O) to yield a fragment at m/z = 91 (the tropylium (B1234903) ion), which is a common and stable fragment in the mass spectra of benzyl (B1604629) compounds.

| Predicted Mass Spectrometry Fragmentation for this compound | |

| m/z | Predicted Fragment |

| 147 | [M]⁺ (Molecular Ion) |

| 121 | [M - NC]⁺ |

| 106 | [M - NC - CH₃]⁺ |

| 91 | [M - NC - CH₂O]⁺ |

X-ray Crystallography for Absolute Configuration and Structural Confirmation

While a specific crystal structure for this compound is not publicly available, studies on related methoxy-substituted benzyl derivatives and metal complexes of benzyl isocyanide demonstrate the utility of this technique. rero.chnih.gov The analysis would be expected to reveal the bond lengths of the C-N≡C isocyanide group, the geometry of the benzyl fragment, and the orientation of the methoxy group relative to the aromatic ring. Intermolecular interactions, such as π-π stacking or weak hydrogen bonds, that stabilize the crystal lattice would also be identified.

| Expected X-ray Crystallography Data for this compound | |

| Parameter | Expected Information |

| Crystal System and Space Group | Defines the symmetry of the crystal lattice. |

| Unit Cell Dimensions | Provides the dimensions of the repeating unit of the crystal. |

| Bond Lengths (e.g., C-N, N≡C) | Confirms the connectivity and bond orders within the molecule. |

| Bond Angles (e.g., C-N-C) | Defines the geometry around each atom. |

| Torsional Angles | Describes the conformation of the molecule, such as the rotation around single bonds. |

| Intermolecular Interactions | Identifies non-covalent forces governing the crystal packing. |

Chromatographic Separations and Purity Assessment

Chromatographic techniques are indispensable for the separation of this compound from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC, using a C18 or C8 stationary phase, would be a suitable method for the analysis of this compound. A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be used to elute the compound. Detection is typically achieved using a UV detector, monitoring at a wavelength where the aromatic ring absorbs, for instance, around 254 nm. This technique can effectively separate the target compound from starting materials, byproducts, and isomers. nih.govepa.govepa.gov

Gas Chromatography (GC):

GC is another powerful technique for the analysis of volatile compounds like this compound. A capillary column with a non-polar or medium-polarity stationary phase would be appropriate. The sample is vaporized and carried through the column by an inert gas, and the separation is based on the differential partitioning of the components between the mobile and stationary phases. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection. GC-MS provides the added advantage of identifying impurities based on their mass spectra. thieme-connect.de

| Chromatographic Methods for this compound Analysis | |

| Technique | Typical Conditions and Application |

| HPLC | Stationary Phase: C18 or C8. Mobile Phase: Water/Acetonitrile or Water/Methanol gradient. Detector: UV-Vis (e.g., 254 nm). Application: Purity assessment, separation from non-volatile impurities and isomers. |

| GC | Stationary Phase: Non-polar (e.g., DB-5) or medium-polarity (e.g., DB-17). Carrier Gas: Helium or Nitrogen. Detector: FID or MS. Application: Purity assessment, separation of volatile components, identification of impurities (with MS). |

Dynamic Light Scattering (DLS) for Reaction Environment Characterization

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles in suspension or polymers in solution. wikipedia.orgunchainedlabs.combettersizeinstruments.commicrotrac.commalvernpanalytical.comusp.orgnih.govyoutube.comnih.gov In the context of this compound research, DLS can be a valuable tool for characterizing the reaction environment, particularly in processes involving the formation or consumption of nanoparticles, micelles, or large molecular aggregates where the isocyanide may act as a ligand or reactant.

For instance, if this compound is used in the synthesis of metal nanoparticles, DLS could be employed to monitor the nucleation and growth of these particles in real-time. By measuring the fluctuations in scattered light intensity caused by the Brownian motion of the particles, DLS can provide information on their hydrodynamic radius and size distribution as the reaction progresses. This allows for a detailed kinetic analysis of the nanoparticle formation and can help in optimizing reaction conditions to achieve a desired particle size.

Similarly, in reactions where this compound is involved in the formation of supramolecular assemblies or polymerizations, DLS can be used to track the change in the size of the aggregates or polymer chains over time. This information is crucial for understanding the reaction mechanism and kinetics.

| Hypothetical Application of DLS in a Reaction Involving this compound | |

| Reaction Type | Information Obtainable from DLS |

| Nanoparticle Synthesis | Real-time monitoring of particle nucleation and growth; determination of final particle size and distribution. |

| Micelle Formation | Determination of the critical micelle concentration (CMC); characterization of micelle size and stability. |

| Polymerization | Tracking the increase in polymer chain size over time; determination of the molecular weight distribution. |

| Supramolecular Assembly | Monitoring the formation and size of self-assembled structures. |

Computational and Theoretical Chemistry Studies of 2 Methoxybenzylisocyanide

Quantum Chemical Calculations (e.g., DFT for electronic structure, reactivity)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational cost.

Electronic Structure and Reactivity: For 2-Methoxybenzylisocyanide, DFT calculations, often using functionals like B3LYP or OPBE with a basis set such as TZVP, would be employed to determine its electronic structure. mdpi.com These calculations can map the electron density distribution, revealing the most electron-rich and electron-deficient areas of the molecule.

Key parameters derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the molecule's surface. For this compound, this would identify nucleophilic sites (negative potential, likely around the oxygen and isocyanide nitrogen atoms) and electrophilic sites (positive potential), predicting how it will interact with other reagents.

Table 1: Predicted Electronic Properties from DFT Calculations

| Property | Significance for this compound |

|---|---|

| HOMO Energy | Indicates regions of high electron density, susceptible to electrophilic attack. |

| LUMO Energy | Indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | A smaller gap suggests higher reactivity and lower kinetic stability. |

| MEP Surface | Visualizes charge distribution, predicting sites for intermolecular interactions. |

This is an interactive table based on general DFT principles.

Reaction Mechanism Predictions and Validation

Theoretical chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions. For this compound, computational methods can be used to predict how it behaves in various reactions, such as cycloadditions or reactions involving the isocyanide group.

A typical computational study of a reaction mechanism involves:

Locating Stationary Points: The geometries of reactants, products, intermediates, and transition states are optimized.

Calculating Energies: The energies of these stationary points are calculated to determine the reaction's thermodynamic feasibility (reaction energy) and kinetic barriers (activation energy). The slowest step in a multi-step reaction, known as the rate-determining step, has the highest activation energy. libretexts.org

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations confirm that a located transition state correctly connects the desired reactants and products.

For instance, in a potential [3+2] cycloaddition reaction involving the isocyanide group, calculations could predict whether the reaction proceeds via a concerted or stepwise mechanism and determine the stereochemical outcome (e.g., endo vs. exo pathways). rsc.org The results are validated by comparing the predicted outcomes with experimental observations, if available.

Conformational Analysis and Molecular Modeling

The three-dimensional shape (conformation) of this compound is critical to its reactivity and physical properties. The molecule has rotational freedom around several single bonds, particularly the C-C bond connecting the benzyl (B1604629) group to the isocyanide and the C-O bond of the methoxy (B1213986) group.

Conformational Analysis: This involves systematically exploring the potential energy surface of the molecule to identify stable conformers (energy minima) and the energy barriers to rotation between them. This can be done by performing a potential energy scan (PES), where the energy is calculated as a function of a specific dihedral angle. researchgate.net The results would reveal the most likely shapes the molecule adopts in solution or the gas phase.

Molecular Modeling: This broader term encompasses techniques used to build and visualize molecular structures. nih.gov For this compound, modeling would allow researchers to measure bond lengths, bond angles, and dihedral angles of the lowest energy conformers. These optimized geometrical parameters are essential for understanding steric effects and for input into more advanced simulations. researchgate.net

Table 2: Key Rotational Bonds for Conformational Analysis

| Bond | Description | Expected Impact on Conformation |

|---|---|---|

| Aryl-CH2 | Rotation of the methoxybenzyl group. | Influences the spatial orientation of the isocyanide group relative to the ring. |

| CH2-NC | Rotation of the isocyanide group. | Affects the accessibility of the isocyanide carbon for reactions. |

| Aryl-OCH3 | Rotation of the methoxy group. | Can influence electronic properties and steric hindrance at the ortho position. |

This is an interactive table based on molecular structure.

Prediction of Spectroscopic Properties

Computational methods can predict various types of spectra, which is invaluable for interpreting experimental data and confirming the identity and structure of a synthesized compound.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values, when compared to experimental spectra, help in the assignment of peaks to specific atoms in the this compound molecule.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated computationally. These frequencies correspond to the peaks in an IR spectrum. A key vibration to identify for this compound would be the characteristic strong stretching frequency of the N≡C triple bond in the isocyanide group. Comparing the calculated vibrational modes with experimental FT-IR data helps validate the computed structure. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule. scirp.org This allows for the prediction of the maximum absorption wavelengths (λ_max) in the UV-Visible spectrum, providing insight into the molecule's electronic structure and color properties. researchgate.net

These predicted spectra serve as a powerful tool for structural elucidation and can guide the analysis of experimental results.

Future Research Directions and Outlook for 2 Methoxybenzylisocyanide Chemistry

Development of Novel Synthetic Routes

The classical synthesis of isocyanides often involves the dehydration of the corresponding formamides. A highly efficient and environmentally conscious protocol for this transformation utilizes phosphorus oxychloride in the presence of triethylamine (B128534), which can serve as both a reagent and a solvent. This method offers significant advantages, including rapid reaction times (often under 5 minutes), mild conditions (0 °C), and high yields of the isocyanide product. nih.govmdpi.com The process is also notable for its minimal waste generation, aligning with the principles of green chemistry. nih.govmdpi.com Future research will likely focus on adapting and optimizing such sustainable methods specifically for the large-scale production of 2-methoxybenzylisocyanide, potentially exploring alternative dehydrating agents and solvent-free conditions to further enhance its environmental credentials.

Another avenue for exploration lies in the development of entirely new synthetic strategies that bypass the formamide (B127407) intermediate. This could involve novel catalytic C-H isocyanation reactions or the use of innovative isocyanide-transfer reagents. The goal will be to develop more atom-economical and step-efficient processes that provide access to this compound and its derivatives with greater ease and versatility.

Exploration of Undiscovered Reactivity Modes

Isocyanides are known for their dual nucleophilic and electrophilic character, making them valuable participants in a wide array of chemical transformations. mdpi.com A significant area of future research will be the exploration of new reactivity modes for this compound, particularly in the realm of multicomponent reactions (MCRs).

The Passerini and Ugi reactions are cornerstone MCRs that utilize isocyanides to generate complex molecular scaffolds. wikipedia.orgbeilstein-journals.orgbeilstein-journals.orgnih.govnih.govorganic-chemistry.orgbeilstein-journals.orgresearchgate.net The Passerini reaction, a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide, yields α-acyloxy amides. wikipedia.orgorganic-chemistry.orgbeilstein-journals.org The Ugi reaction, a four-component reaction, combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce α-acylamino amides. beilstein-journals.orgbeilstein-journals.orgnih.gov Future investigations will likely focus on employing this compound in asymmetric variants of these reactions to synthesize chiral molecules with high enantioselectivity. The steric and electronic influence of the 2-methoxybenzyl group could offer unique stereocontrol in these transformations.

Furthermore, the participation of this compound in formal cycloaddition reactions with conjugated heterodienes presents an exciting frontier for the synthesis of diverse heterocyclic compounds. nih.gov Research in this area will aim to uncover novel cycloaddition partners and catalytic systems to expand the library of accessible heterocycles. google.commdpi.comsciencescholar.us

| Reaction Type | Components | Product |

| Passerini Reaction | Carboxylic acid, Carbonyl compound, Isocyanide | α-Acyloxy amide |

| Ugi Reaction | Amine, Carbonyl compound, Carboxylic acid, Isocyanide | α-Acylamino amide |

Integration with Flow Chemistry and Automated Synthesis

The integration of this compound chemistry with enabling technologies like flow chemistry and automated synthesis holds immense promise for accelerating discovery and process development. researchgate.netcam.ac.ukdntb.gov.uarsc.org Flow chemistry offers several advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and facile scalability. cam.ac.uk Future research will focus on developing continuous-flow processes for the synthesis of this compound itself, as well as its application in multistep flow syntheses of complex target molecules. researchgate.netdntb.gov.ua

Automated synthesis platforms, often coupled with machine learning algorithms, can rapidly explore vast reaction spaces and optimize reaction conditions. researchgate.netchimia.ch The development of automated protocols for reactions involving this compound will enable high-throughput screening of its reactivity and facilitate the rapid generation of compound libraries for drug discovery and materials science.

Design of Next-Generation Catalytic Systems

Catalysis is central to modern organic synthesis, and the development of novel catalytic systems that can harness the unique reactivity of this compound is a key area for future research. This includes the design of catalysts for catalytic asymmetric reactions to produce non-centrally chiral molecules, such as those with axial, planar, or helical chirality. beilstein-journals.orgresearchgate.netnih.govdoaj.orgrsc.org The development of chiral ligands that can effectively interact with the this compound moiety will be crucial for achieving high levels of stereocontrol.

Furthermore, the exploration of innovative catalyst technologies, such as nickel foam catalysts and other nanostructured materials, could lead to more efficient and sustainable catalytic processes involving isocyanides. evonik.comeuropa.eu These next-generation catalysts may offer improved activity, selectivity, and recyclability compared to conventional systems.

Expanding Applications in Complex Molecule Synthesis

The versatility of this compound makes it an attractive building block for the synthesis of complex and biologically active molecules. beilstein-journals.orgbeilstein-journals.org Its application in isocyanide-based multicomponent reactions provides a powerful tool for the rapid construction of diverse molecular scaffolds. beilstein-journals.orgbeilstein-journals.orgnih.govbeilstein-journals.orgresearchgate.netacs.orgfrontiersin.orgresearchgate.net

Future research will likely see the increased use of this compound in the total synthesis of natural products and the development of novel pharmaceutical agents. Its ability to introduce both carbon and nitrogen atoms in a single step, coupled with the potential for stereocontrol, makes it a valuable reagent for creating complex and diverse molecular architectures. The synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry, is a particularly promising application. nih.govgoogle.commdpi.comsciencescholar.us

Sustainable Chemistry Innovations in Isocyanide Use

The principles of green and sustainable chemistry are increasingly influencing the direction of chemical research. nih.govmdpi.comrsc.org For this compound, this translates to a focus on developing synthetic methods that minimize waste, use renewable resources, and avoid hazardous reagents and solvents.

Future innovations will likely include the development of catalytic and solvent-free synthetic routes to this compound. Moreover, the use of isocyanides in multicomponent reactions is inherently atom-economical, as most of the atoms from the starting materials are incorporated into the final product. frontiersin.org Research will continue to explore new MCRs that utilize this compound to maximize atom economy and minimize the environmental impact of chemical synthesis. The development of a more sustainable isocyanide synthesis from N-substituted formamides using phosphorus oxychloride in triethylamine as a solvent is a significant step in this direction. nih.govmdpi.com

常见问题

Basic: What are the validated methods for synthesizing and characterizing 2-Methoxybenzylisocyanide in academic research?

Answer:

The synthesis of this compound typically involves nucleophilic substitution or isocyanide-forming reactions (e.g., Hofmann isocyanide synthesis). For reproducibility, document reaction conditions (solvent, temperature, catalysts) and purification steps (column chromatography, recrystallization) in detail. Characterization requires NMR (¹H/¹³C), IR (to confirm -NC group at ~2100–2150 cm⁻¹), and mass spectrometry . Ensure purity via HPLC (>95%) and elemental analysis. For novel derivatives, include X-ray crystallography to confirm structural identity. Experimental protocols should align with journal guidelines, with supplementary data for multi-step syntheses .

Basic: How should researchers assess the stability of this compound under varying experimental conditions?

Answer:

Stability studies should evaluate:

- Thermal stability : TGA/DSC analysis under inert/ambient atmospheres.

- Photolytic sensitivity : Exposure to UV/visible light with periodic HPLC monitoring.

- Hydrolytic degradation : Solubility in aqueous buffers (pH 1–14) tracked via UV-Vis or NMR.

Store the compound in dark, anhydrous conditions at –20°C. Use argon/vacuum sealing for long-term storage. Reference safety data for handling volatile byproducts (e.g., HCN in acidic conditions) .

Basic: Which analytical techniques are critical for confirming the purity of this compound?

Answer:

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) or GC-MS for volatile impurities.

- Spectroscopy : ¹H NMR integration to quantify residual solvents; ¹³C NMR for carbon backbone integrity.

- Elemental analysis : Match experimental C/H/N ratios to theoretical values (±0.3% tolerance).

- Melting point consistency : Compare with literature values (±2°C deviation). Cross-validate data with NIST-standard references .

Advanced: How can researchers resolve contradictions in published spectroscopic data for this compound derivatives?

Answer:

Address discrepancies by:

- Cross-referencing instrumentation : Ensure NMR solvents (CDCl₃ vs. DMSO-d₆) and calibration standards are consistent.

- Replicating experiments : Compare synthetic routes (e.g., alternative protecting groups affecting electronic environments).

- Statistical validation : Use multivariate analysis (PCA) to cluster spectral outliers.

- Collaborative verification : Share raw data via open-access platforms to confirm peak assignments .

Advanced: What role does this compound play in multicomponent reactions (MCRs), and how can its reactivity be optimized?

Answer:

In MCRs (e.g., Ugi or Passerini reactions), it acts as an isocyanide donor. To optimize reactivity:

- Electronic tuning : Introduce electron-withdrawing substituents on the benzyl ring to enhance electrophilicity.

- Solvent effects : Use polar aprotic solvents (DMF, THF) to stabilize transition states.

- Catalyst screening : Test Lewis acids (ZnCl₂) or organocatalysts for enantioselective variants. Monitor reaction progress via in-situ IR or LC-MS .

Advanced: What computational approaches are used to model the physicochemical properties of this compound?

Answer:

- DFT calculations : Predict vibrational spectra (IR), electrostatic potentials, and HOMO-LUMO gaps using Gaussian or ORCA.

- MD simulations : Study solvation dynamics in water/organic matrices (GROMACS).

- Docking studies : Explore binding affinities with biological targets (AutoDock Vina). Validate models against experimental data from SciFinder or Reaxys .

Advanced: What statistical methods are recommended for analyzing dose-response or catalytic activity data involving this compound?

Answer:

- Nonlinear regression : Fit dose-response curves using Hill or log-logistic models (GraphPad Prism).

- Error propagation : Calculate uncertainties in catalytic turnover numbers via Monte Carlo simulations.

- Multivariate ANOVA : Compare reaction yields across variable conditions (temperature, catalyst loading). Ensure sample sizes meet power analysis thresholds .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, chemical goggles, and lab coats.

- Ventilation : Use fume hoods for synthesis/purification steps; monitor air quality with real-time sensors.

- Spill management : Absorb with inert materials (vermiculite) and neutralize with NaHCO₃.

- First aid : Immediate eye rinsing (15+ mins) and medical consultation for inhalation exposure .

Advanced: How can researchers address reproducibility challenges in this compound-based studies?

Answer:

- Open-data practices : Publish raw spectra, chromatograms, and crystallographic files in repositories like Zenodo.

- Detailed metadata : Document instrument calibration logs and batch-specific reagent purity.

- Collaborative validation : Partner with independent labs to replicate key findings.

- Pre-registration : Submit experimental designs to platforms like OSF to reduce bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息